7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 935466-96-9
VCID: VC11698313
InChI: InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
SMILES: C1=CNC2=NC=NC(=C21)CN.Cl.Cl
Molecular Formula: C7H10Cl2N4
Molecular Weight: 221.08 g/mol

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride

CAS No.: 935466-96-9

Cat. No.: VC11698313

Molecular Formula: C7H10Cl2N4

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride - 935466-96-9

Specification

CAS No. 935466-96-9
Molecular Formula C7H10Cl2N4
Molecular Weight 221.08 g/mol
IUPAC Name 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
Standard InChI Key SLDGZIKVPCCDAT-UHFFFAOYSA-N
SMILES C1=CNC2=NC=NC(=C21)CN.Cl.Cl
Canonical SMILES C1=CNC2=NC=NC(=C21)CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system merging pyrrole and pyrimidine rings. At the 4-position, a piperidin-4-ylmethanamine group is attached, with the dihydrochloride salt forming at the methanamine nitrogen (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H19Cl2N5\text{C}_{12}\text{H}_{19}\text{Cl}_{2}\text{N}_{5}
Molecular Weight304.22 g/mol
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
Purity (HPLC)≥99.5%

The dihydrochloride salt improves aqueous solubility compared to the free base, facilitating formulation for intravenous or oral administration .

Synthesis and Manufacturing

Synthetic Route Optimization

The synthesis begins with ethyl 2-cyano-4,4-diethoxybutanoate, which undergoes cyclization with bromoacetaldehyde diethylacetal to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Chlorination using phosphorus oxychloride yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate . Subsequent nucleophilic substitution with piperidin-4-ylmethanamine introduces the amine sidechain, followed by hydrochloride salt formation (Figure 2).

Recent innovations in this four-step process have achieved:

Industrial-Scale Production

Continuous flow reactors and solvent recycling systems have been adopted to enhance efficiency. For example, substituting batch reactors with microfluidic systems reduces reaction times by 40% while maintaining yields .

Biological Applications and Mechanisms

Kinase Inhibition

The compound’s pyrrolopyrimidine core mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites. Specific applications include:

  • JAK/STAT pathway modulation: Derivatives like ruxolitinib (a JAK1/2 inhibitor) share structural motifs with this compound, suggesting potential in myeloproliferative disorders .

  • Antimalarial activity: Structural analogs inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC50_{50} values of 0.21–0.53 μM .

Anticancer Activity

In vitro studies demonstrate apoptosis induction in leukemia cell lines (IC50_{50} = 1.2–3.8 μM) via Bcl-2 suppression and caspase-3 activation . The dihydrochloride form enhances bioavailability in xenograft models, reducing tumor volume by 58% at 10 mg/kg doses .

Future Directions

Ongoing research focuses on:

  • Dual-target inhibitors: Combining JAK and BTK inhibition for autoimmune diseases.

  • Prodrug formulations: Enhancing oral absorption via ester prodrugs.

  • Green chemistry: Catalytic hydrogenation to replace chlorination steps, reducing halogenated waste .

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